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Compound Name: GSK1482160

CAS No.: 1695551-19-9

Cat. No.: B607767

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of GSK1482160 as a positron emission

tomography (PET) imaging agent for the purinergic P2X7 receptor (P2X7R), a key player in

neuroinflammation. Through a detailed comparison with alternative P2X7R tracers, this

document offers objective performance data and supporting experimental methodologies to aid

in the selection of the most suitable imaging agent for preclinical and clinical research.

Introduction to P2X7R Imaging in
Neuroinflammation
The P2X7 receptor, an ATP-gated ion channel, is a critical component of the neuroinflammatory

cascade.[1][2] Its expression is significantly upregulated in activated microglia and other

immune cells, making it a promising biomarker for imaging neuroinflammation in a variety of

neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple

sclerosis.[2] PET imaging with specific radioligands allows for the non-invasive in vivo

quantification and monitoring of P2X7R expression, offering valuable insights into disease

progression and the efficacy of therapeutic interventions.[1][2][3]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b607767#bc-rfq
https://www.benchchem.com/product/b607767/docs?utm_src=pdf-body#a-comparative-guide-to-gsk1482160-for-p2x7r-imaging
https://pubmed.ncbi.nlm.nih.gov/30262518/
https://jnm.snmjournals.org/content/jnumed/early/2016/05/18/jnumed.115.169995.full.pdf
https://jnm.snmjournals.org/content/jnumed/early/2016/05/18/jnumed.115.169995.full.pdf
https://pubmed.ncbi.nlm.nih.gov/30262518/
https://jnm.snmjournals.org/content/jnumed/early/2016/05/18/jnumed.115.169995.full.pdf
https://pubmed.ncbi.nlm.nih.gov/33054803/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607767?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


GSK1482160: A Promising P2X7R PET Ligand
GSK1482160 is a potent and selective antagonist of the P2X7R that has been successfully

radiolabeled with both Carbon-11 ([11C]GSK1482160) and Fluorine-18 ([18F]GSK1482160) for

PET imaging.[1][4] It exhibits high binding affinity in the nanomolar range and demonstrates

favorable properties for neuroimaging, including the ability to cross the blood-brain barrier.[1][2]

[4]

Comparative Performance Data
The following tables summarize the quantitative performance of GSK1482160 and its

alternatives based on key imaging and binding characteristics.

Table 1: In Vitro Binding Affinity of P2X7R PET Tracers
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Radiotrac
er

Target
Species

Assay
Type

Kd (nM) Ki (nM) IC50 (nM)
Referenc
e(s)

[11C]GSK1

482160
Human

Radioligan

d Binding

(HEK293-

hP2X7R

cells)

5.09 ± 0.98 2.63 ± 0.6 12.2 ± 2.5 [1]

[11C]GSK1

482160
Human

Radioligan

d Binding

(HEK293-

hP2X7R

membrane

s)

1.15 ± 0.12 - - [5][6]

[18F]GSK1

482160
Human

Not

Specified
4.3 - - [7]

[11C]A-

740003
Human

Not

Specified
- 0.1 - [7]

[11C]JNJ-

54173717
Human

Functional

Assay
- - 4.2 ± 0.01 [2][8][9]

[11C]JNJ-

54173717
Rat

Membrane

Binding
- 1.6 ± 0.1 - [2][8][9]

[11C]JNJ-

54173717
Rat

Functional

Assay
- - 7.6 ± 0.01 [2][8][9]

[18F]JNJ-

64413739
Human

Not

Specified
1.0 - - [7]

[18F]JNJ-

64413739
Human

Binding

Affinity
- 15.9 - [6][10]

[18F]JNJ-

64413739
Rat

Binding

Assay
- 2.7 - [6][10]

[11C]SMW

139
Rat

Saturation

Binding
20.6 ± 1.7 - -

[3][11][12]

[13][14]
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[11C]SMW

139
Human

Not

Specified
4.6 - - [7]

Table 2: In Vivo Performance of P2X7R PET Tracers in Animal Models
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Radiotracer Animal Model Key Findings Reference(s)

[11C]GSK1482160
LPS-induced

inflammation (mice)

3.2-fold increase in

tracer uptake in LPS-

treated mice

compared to saline-

treated controls.

[2][5]

[11C]GSK1482160 EAE (rat model of MS)

Tracer uptake

correlated with

disease severity and

microglia activation.

[1]

[18F]GSK1482160
Alzheimer's Disease

(transgenic mice)

Significantly higher

DVR in AD mice

compared to wild-type

in hippocampus,

cortex, and striatum.

[15]

[18F]GSK1482160
Tauopathy (rTg4510

mice)

Increased tracer

uptake in the brains of

tauopathy model

mice.

[8]

[11C]A-740003 Healthy rats

Little brain uptake,

limiting its use for

CNS imaging.

[1][16][17]

[11C]JNJ-54173717
Rat with hP2X7R

overexpression

Specific binding in the

striatum expressing

human P2X7R.

[2][8][9]

[18F]JNJ-64413739
LPS-induced

inflammation (rats)

Significantly increased

uptake (34%) in the

LPS-injected brain

regions.

[15]

[11C]SMW139 EAE (rat model of MS) Significantly higher

uptake in EAE

animals at peak

disease, which

[3][11][12][13][14]
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correlated with clinical

scores.

[18F]4A

LPS-induced

inflammation (rats) &

AD (mice)

Higher SUVR in LPS-

treated rats and

higher AUC in brain

regions of AD mice

compared to controls.

[4][18]

Signaling Pathways and Experimental Workflows

P2X7R Signaling Pathway in Neuroinflammation
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Caption: P2X7R signaling cascade in microglia.
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General PET Imaging Experimental Workflow
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Imaging Procedure
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Caption: Workflow for preclinical P2X7R PET imaging.
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Experimental Protocols
Radiosynthesis of [11C]GSK1482160
The radiosynthesis of [11C]GSK1482160 is typically achieved through the N-[11C]methylation

of its desmethyl precursor.[12][19]

Production of [11C]CH3I: [11C]CO2 produced from a cyclotron is converted to [11C]CH3I.

Methylation Reaction: The desmethyl-GSK1482160 precursor is dissolved in an appropriate

solvent (e.g., DMF) with a base (e.g., NaOH). [11C]CH3I is then bubbled through the

solution, and the reaction is heated (e.g., at 80°C for 5 minutes).

Purification: The crude product is purified using high-performance liquid chromatography

(HPLC).

Formulation: The final product is formulated in a physiologically compatible solution for

injection.

In Vitro Radioligand Binding Assay
These assays are performed to determine the binding affinity (Kd) and inhibition constant (Ki)

of the radiotracer.

Cell/Membrane Preparation: HEK293 cells overexpressing the human P2X7R (HEK293-

hP2X7R) or membrane preparations from these cells are used.[1]

Saturation Binding: Increasing concentrations of the radioligand (e.g., [11C]GSK1482160)

are incubated with the cells or membranes to determine total binding. Non-specific binding is

determined in the presence of a high concentration of a non-labeled competitor (e.g.,

unlabeled GSK1482160). Specific binding is calculated by subtracting non-specific from total

binding. The Kd is derived from the saturation curve.[1]

Competition Binding: A fixed concentration of the radioligand is incubated with the cells or

membranes in the presence of increasing concentrations of a competing ligand. The IC50

value is determined, from which the Ki can be calculated.[1]
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In Vivo PET Imaging in Animal Models of
Neuroinflammation
This protocol outlines the general procedure for evaluating a P2X7R PET tracer in a

lipopolysaccharide (LPS)-induced neuroinflammation model in rodents.

Induction of Neuroinflammation: Mice or rats are administered LPS either systemically

(intraperitoneally) or directly into the brain (intracerebrally) to induce an inflammatory

response and upregulate P2X7R expression.[2][5]

Radiotracer Administration: At a time point of expected peak inflammation (e.g., 72 hours

post-LPS), the radiotracer (e.g., [11C]GSK1482160) is administered intravenously.[2][5]

Dynamic PET Scanning: A dynamic PET scan is acquired over a specific duration (e.g., 60-

90 minutes) to measure the tracer uptake and kinetics in the brain.[2][5]

Image Analysis: PET images are reconstructed and analyzed. Regions of interest (ROIs) are

drawn on the images to calculate quantitative measures of tracer uptake, such as the

Standardized Uptake Value (SUV), SUV ratio (SUVR), or Distribution Volume Ratio (DVR).

[15]

Blocking Studies: To confirm the specificity of the tracer binding to P2X7R, a separate group

of animals is pre-treated with a high dose of a non-radiolabeled P2X7R antagonist before the

tracer injection. A significant reduction in tracer uptake in the brain confirms specific binding.

[2][5]

Ex Vivo Validation: Following the PET scan, brain tissue can be collected for ex vivo

analyses such as autoradiography and immunohistochemistry to correlate the PET signal

with the actual P2X7R expression and microglial activation at the cellular level.[1]

Conclusion
GSK1482160, in both its 11C and 18F labeled forms, has been robustly validated as a high-

affinity and specific PET imaging agent for the P2X7 receptor. Comparative data indicates that

it performs favorably against other available tracers, demonstrating significant uptake in

preclinical models of neuroinflammation and neurodegenerative diseases. The detailed

protocols provided in this guide offer a foundation for researchers to implement P2X7R imaging
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in their studies. The continued development and application of P2X7R PET imaging with

agents like GSK1482160 hold great promise for advancing our understanding of

neuroinflammatory processes and for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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